molecular formula C20H20N4O4S B2452079 6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 941913-20-8

6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Numéro de catalogue: B2452079
Numéro CAS: 941913-20-8
Poids moléculaire: 412.46
Clé InChI: MXEOHMXHVRRXBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline represents a novel class of quinoxaline derivatives that exhibit significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O4_{4}S
  • Molecular Weight : 398.47 g/mol
  • CAS Number : 68140381

Antiviral Properties

Research indicates that quinoxaline derivatives have shown promising antiviral activity. In particular, compounds similar to this compound have demonstrated efficacy against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). The mechanism involves inhibition of viral replication and interference with viral DNA synthesis at concentrations as low as 1 mM in tissue cultures .

Anti-inflammatory Effects

Quinoxaline derivatives have also been evaluated for their anti-inflammatory properties. Studies have reported that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, the compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, showing superior activity compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has been shown to inhibit the growth of different cancer cell lines with a mean GI50 value indicating significant cytotoxicity. The incorporation of specific functional groups into the quinoxaline scaffold has been correlated with enhanced anticancer activity, suggesting a structure-activity relationship that warrants further exploration .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways or viral replication.
  • DNA Binding : Its ability to bind to DNA could disrupt the replication process in viruses and cancer cells.
  • Cytokine Modulation : The compound modulates cytokine levels, reducing inflammation and potentially altering tumor microenvironments.

Case Studies

StudyFindings
Antiviral Activity Demonstrated inhibition of HSV and CMV replication at low concentrations (1 mM) in vitro .
Anti-inflammatory Effects Inhibited TNF-α production by up to 85% at 10 µM concentration; superior to dexamethasone .
Anticancer Activity Showed significant cytotoxicity against various cancer cell lines with mean GI50 values indicating strong growth inhibition .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds related to quinoxaline derivatives exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that certain analogs of the compound inhibited the growth of breast cancer and leukemia cell lines effectively .

Antimicrobial Properties

Quinoxaline derivatives have been recognized for their antimicrobial activities against a range of pathogens, including bacteria and fungi. The compound's structure suggests potential efficacy against resistant strains due to its unique mechanism of action involving disruption of microbial cell walls or inhibition of essential enzymes .

Anticonvulsant Effects

Research into quinoxaline derivatives has also highlighted their anticonvulsant properties. Compounds similar to the one have been evaluated in animal models for their ability to reduce seizure activity induced by chemical agents . The mechanism may involve modulation of neurotransmitter systems or ion channels.

Case Study 1: Anticancer Evaluation

In a study published in RSC Advances, several quinoxaline derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that specific modifications to the quinoxaline structure led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Screening

A screening study conducted on quinoxaline derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The tested compounds displayed minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as lead compounds for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AnticancerBreast cancer cell lineIC50 = 15 µM
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
AnticonvulsantSeizure model (animal study)Significant reduction in seizure frequency

Propriétés

IUPAC Name

6-[5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-19-7-5-13(11-20(19)28-2)16-12-18(24(23-16)29(3,25)26)14-4-6-15-17(10-14)22-9-8-21-15/h4-11,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEOHMXHVRRXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.